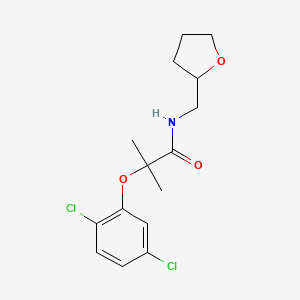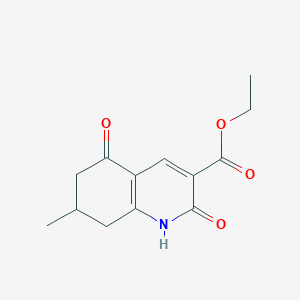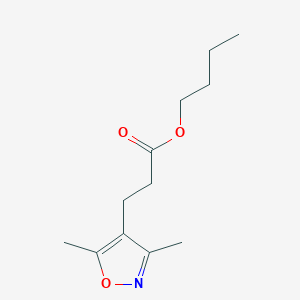![molecular formula C19H21N3O5 B4846787 ethyl 4-[3-(2-furoylamino)benzoyl]-1-piperazinecarboxylate](/img/structure/B4846787.png)
ethyl 4-[3-(2-furoylamino)benzoyl]-1-piperazinecarboxylate
Übersicht
Beschreibung
Ethyl 4-[3-(2-furoylamino)benzoyl]-1-piperazinecarboxylate, also known as EFP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EFP is a piperazine derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions.
Wirkmechanismus
The mechanism of action of ethyl 4-[3-(2-furoylamino)benzoyl]-1-piperazinecarboxylate is not fully understood, but it has been suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell proliferation and viral replication. ethyl 4-[3-(2-furoylamino)benzoyl]-1-piperazinecarboxylate has been found to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for cancer cell division and replication. It has also been found to inhibit the activity of the NS5B polymerase enzyme, which is involved in the replication of the hepatitis C virus.
Biochemical and Physiological Effects:
ethyl 4-[3-(2-furoylamino)benzoyl]-1-piperazinecarboxylate has been found to exhibit various biochemical and physiological effects, including the induction of apoptosis or programmed cell death in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells, which are essential for the metastasis of cancer. ethyl 4-[3-(2-furoylamino)benzoyl]-1-piperazinecarboxylate has been found to exhibit antiviral activity against the hepatitis C virus by inhibiting its replication.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 4-[3-(2-furoylamino)benzoyl]-1-piperazinecarboxylate has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, ethyl 4-[3-(2-furoylamino)benzoyl]-1-piperazinecarboxylate has some limitations, including its limited solubility in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of ethyl 4-[3-(2-furoylamino)benzoyl]-1-piperazinecarboxylate, including the optimization of its synthesis method to improve its yield and purity. Further studies are needed to understand the mechanism of action of ethyl 4-[3-(2-furoylamino)benzoyl]-1-piperazinecarboxylate and its potential applications in various fields, including cancer therapy and antiviral drug development. The development of novel ethyl 4-[3-(2-furoylamino)benzoyl]-1-piperazinecarboxylate derivatives with improved efficacy and reduced toxicity is also an area of interest.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[3-(2-furoylamino)benzoyl]-1-piperazinecarboxylate has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. ethyl 4-[3-(2-furoylamino)benzoyl]-1-piperazinecarboxylate has been found to exhibit anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. It has also been studied for its potential use as an antiviral agent against the hepatitis C virus.
Eigenschaften
IUPAC Name |
ethyl 4-[3-(furan-2-carbonylamino)benzoyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5/c1-2-26-19(25)22-10-8-21(9-11-22)18(24)14-5-3-6-15(13-14)20-17(23)16-7-4-12-27-16/h3-7,12-13H,2,8-11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZLZDLUUSZMOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[3-(2-furoylamino)benzoyl]-1-piperazinecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chlorophenyl)thiourea](/img/structure/B4846710.png)

![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-bromobenzamide](/img/structure/B4846716.png)
![N-{5-[1-(4-fluorophenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B4846723.png)
![1-[(4-ethylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4846726.png)
![8-(3-ethoxy-4-isopropoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4846736.png)

![N-[4-(1-azepanylsulfonyl)phenyl]-2-(2,5-dichlorophenoxy)butanamide](/img/structure/B4846756.png)

![N-[5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]glycine hydrochloride](/img/structure/B4846777.png)
![N-[2-(acetylamino)phenyl]-4-(2,5-dioxo-1-pyrrolidinyl)butanamide](/img/structure/B4846800.png)
![2-[({[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4846804.png)
![5-bromo-N-[1-(4-chlorophenyl)propyl]-2-thiophenesulfonamide](/img/structure/B4846808.png)
![N-[2-(2-ethoxyethoxy)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B4846809.png)